molecular formula C15H20N4 B2869483 2-cyclopropyl-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034416-57-2

2-cyclopropyl-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No. B2869483
CAS RN: 2034416-57-2
M. Wt: 256.353
InChI Key: AVVWLVIKOSYMJW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups and rings, including a pyrrole ring and a pyrazine ring. Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole . Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2 .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and pyrazine rings are aromatic and planar, contributing to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrole and pyrazine rings, as well as the various substituents. The nitrogen atoms in the rings could potentially act as nucleophiles in certain reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of nitrogen in the pyrrole and pyrazine rings might increase its polarity, potentially affecting its solubility in various solvents .

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated the synthesis and physical chemical characterization of heteroleptic mononuclear cyclometalated complexes, highlighting the impact of ancillary ligands on color tuning in iridium tetrazolate complexes. Such studies illustrate the breadth of chemical properties and applications, from photophysical performances to potential uses in organic light-emitting devices (Stagni et al., 2008) [https://consensus.app/papers/role-ligand-color-tuning-iridium-tetrazolate-complexes-stagni/05db556e3d72528292c43bcb472e090c/?utm_source=chatgpt].

Biological Activities and Applications

The exploration of 1,3-dipolar cycloadditions and the antimicrobial activity of pyrazolo[1,5-a]pyrimidines among other compounds reveal significant biological activities. These compounds exhibit antimicrobial, anti-inflammatory, and analgesic activities, which are crucial for the development of new therapeutic agents (Zaki et al., 2016) [https://consensus.app/papers/regioselectivity-13dipolar-cycloadditions-activity-zaki/627bfbb8eff9558fbed3abffa2546e62/?utm_source=chatgpt].

Potential Anticancer Agents

The synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines has been investigated for their potential as anticancer agents. These compounds have shown significant antitumor activity, underscoring the potential of pyrazolo[1,5-a]pyrazine derivatives in cancer therapy (Temple et al., 1987) [https://consensus.app/papers/synthesis-anticancer-agents-imidazo45cpyridines-temple/f29c056330ad5613a7f7130a5e58bbe4/?utm_source=chatgpt].

Design and Synthesis for Diverse Applications

Research on the design and synthesis of pyrrolotriazepine derivatives highlights the versatility of these compounds. Through experimental and computational studies, new compounds have been developed with potential applications in various fields, including medicinal chemistry (Menges et al., 2013) [https://consensus.app/papers/design-synthesis-pyrrolotriazepine-derivatives-menges/21660c9ee8605dada2a8dd48f4bcc0a6/?utm_source=chatgpt].

properties

IUPAC Name

2-cyclopropyl-5-[(1-methylpyrrol-2-yl)methyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4/c1-17-6-2-3-13(17)10-18-7-8-19-14(11-18)9-15(16-19)12-4-5-12/h2-3,6,9,12H,4-5,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVWLVIKOSYMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN2CCN3C(=CC(=N3)C4CC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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